molecular formula C15H19NO4 B1612949 Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate CAS No. 55356-46-2

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Cat. No. B1612949
CAS RN: 55356-46-2
M. Wt: 277.31 g/mol
InChI Key: MLGMJULJUAPAEY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, also known as EMOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxoprolines and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has been shown to possess a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the fields of cancer research, neurology, and immunology. Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurology, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate in lab experiments is its wide range of biological activities. This makes it a promising compound for studying various biological processes. However, one limitation of using Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for experiments. Additionally, the exact mechanism of action of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate. One area of research could be to further investigate its potential applications in cancer treatment. This could involve studying its effects on different types of cancer cells and in combination with other cancer treatments. Another area of research could be to investigate its potential applications in neurology. This could involve studying its effects on different neurodegenerative diseases and its potential as a cognitive enhancer. Additionally, further research could be done to better understand the mechanism of action of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate, which could lead to the development of more targeted treatments.

properties

IUPAC Name

ethyl 3-(4-morpholin-4-ylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-15(18)11-14(17)12-3-5-13(6-4-12)16-7-9-19-10-8-16/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMJULJUAPAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622860
Record name Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55356-46-2
Record name Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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